(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine
Description
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. It belongs to the class of compounds known as amines and has a molecular weight of 220.36 g/mol.
Properties
IUPAC Name |
[1-(thiolan-3-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-6-9-2-1-4-12(7-9)10-3-5-13-8-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBBRIUDWCNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine typically involves the reaction of tetrahydrothiophene with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with specific functionalities.
Biological Research
This compound has been investigated for its biological activities, particularly its interaction with cellular processes. Studies have indicated potential effects on:
- Cell signaling pathways : Modulating enzyme activity and receptor interactions.
- Pharmacodynamics : Exploring its therapeutic effects in preclinical models for diseases such as neurodegenerative disorders.
Medical Applications
Preclinical studies suggest that this compound may have therapeutic potential in treating various conditions. Notable areas of interest include:
- Neurological disorders : Investigating its efficacy in conditions like Alzheimer's disease.
- Pain management : Evaluating its analgesic properties.
Industrial Use
In industrial applications, this compound is valuable in the production of pharmaceuticals and other chemical products. Its role as a building block in drug synthesis highlights its importance in medicinal chemistry.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The results indicated a significant decrease in cell death rates compared to control groups, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Analgesic Properties
Research exploring the analgesic properties of this compound found that it effectively reduced pain responses in animal models. The mechanism was linked to its interaction with pain receptors, indicating possible therapeutic uses in pain management.
Mechanism of Action
The mechanism of action of (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine include:
- (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine
- (1-(Tetrahydrothiophen-3-yl)piperidin-2-yl)methanamine
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which confers unique chemical and biological properties. These properties make it particularly suitable for certain applications, such as its potential therapeutic effects in medicine.
Biological Activity
Overview
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine is a small molecule compound that has garnered interest in medicinal chemistry for its potential therapeutic applications. This compound, characterized by its unique molecular structure, has been investigated for various biological activities, including its interaction with specific receptors and enzymes.
- Molecular Formula : C10H20N2S
- Molecular Weight : 220.36 g/mol
- CAS Number : 1248512-98-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound may act as a modulator of receptor activity, influencing pathways associated with pain, inflammation, and possibly neuropharmacological effects. Its specific mechanism of action remains under investigation, but preliminary studies suggest it may affect opioid receptors and other neurotransmitter systems .
1. Opioid Receptor Interaction
Research indicates that compounds structurally related to this compound may exhibit antagonist properties at kappa opioid receptors (KOR). For example, a study identified a related compound that showed high selectivity and potency against KOR, suggesting potential applications in pain management and addiction therapies .
3. Neuropharmacological Effects
Given its structural characteristics, there is potential for this compound to influence neurotransmitter systems associated with mood and cognition. Preliminary data suggests that it may affect serotonin and dopamine pathways, although detailed pharmacodynamic studies are required to elucidate these effects .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of tetrahydrothiophene with piperidine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity . The compound can undergo several chemical reactions, including oxidation and substitution, which may further expand its utility in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
